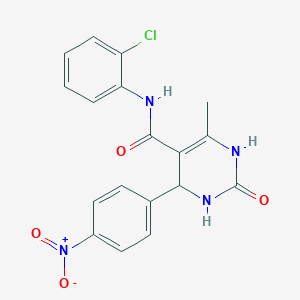

N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 421576-14-9

Cat. No.: VC4264686

Molecular Formula: C18H15ClN4O4

Molecular Weight: 386.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 421576-14-9 |

|---|---|

| Molecular Formula | C18H15ClN4O4 |

| Molecular Weight | 386.79 |

| IUPAC Name | N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-14-5-3-2-4-13(14)19)16(22-18(25)20-10)11-6-8-12(9-7-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |

| Standard InChI Key | XJCOSKFDJPAPCS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Cl |

Introduction

The compound N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine (THP) featuring a unique structural framework. Compounds within this class are widely studied due to their potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth exploration of the compound’s chemical structure, synthesis, and potential biological significance.

Synthesis

The synthesis of N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multistep reaction sequence:

-

Starting Materials:

-

Urea or thiourea derivatives

-

Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)

-

β-Ketoesters (e.g., ethyl acetoacetate)

-

-

Reaction Mechanism:

The compound is synthesized via the Biginelli reaction under acidic conditions. This multicomponent reaction involves the condensation of aromatic aldehydes with β-ketoesters and urea derivatives to form the tetrahydropyrimidine core. -

Purification:

Crystallization or chromatographic techniques are employed to isolate the desired product with high purity.

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| FT-IR | - Strong absorption at ~1680 cm⁻¹ (C=O stretching) |

| - Nitro group vibrations at ~1530 cm⁻¹ and ~1340 cm⁻¹ | |

| - N-H stretching at ~3200 cm⁻¹ | |

| NMR (¹H) | - Signals for aromatic protons (~7–8 ppm) |

| - Methyl group singlet (~2 ppm) | |

| - Amide NH proton (~8–9 ppm) | |

| Mass Spectrometry | - Molecular ion peak at m/z ~348 confirming molecular weight |

Biological Significance

Compounds with similar frameworks have demonstrated diverse pharmacological activities:

-

Antimicrobial Activity:

The nitro group enhances interaction with microbial enzymes, disrupting DNA synthesis pathways. -

Anticancer Potential:

Aromatic substitutions like 4-nitrophenyl contribute to cytotoxicity against cancer cells by inducing apoptosis. -

Anti-inflammatory Properties:

The amide functionality interacts with inflammatory mediators such as COX enzymes.

Applications and Future Directions

-

Drug Development: The compound serves as a lead molecule for designing derivatives with enhanced pharmacological profiles.

-

Molecular Docking Studies: Computational studies can predict binding affinities toward biological targets like enzymes or receptors.

-

Synthetic Modifications: Substituent variation at the phenyl rings offers opportunities for tailoring biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume